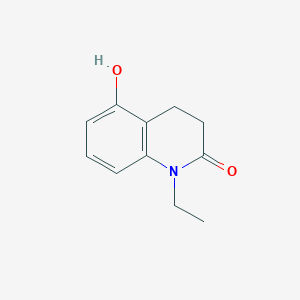1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one
CAS No.: 34591-84-9
VCID: VC4098428
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.

| Description |
1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic aromatic organic compound belonging to the quinoline family, specifically classified as a dihydroquinolone. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its structure features a quinoline backbone with an ethyl group at the nitrogen position and a hydroxyl group at the fifth position, which may contribute to its pharmacological properties. Synthesis Methods1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods:
Chemical Reactions1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions:
Biological Activities1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one exhibits diverse biological activities, including:
Potential ApplicationsGiven its diverse biological activities, 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one has several potential applications in scientific research:
Table 1: Antifungal Activity of Quinolinone Derivatives
Note: TBD = To Be Determined based on further studies. Table 2: Inhibition of AChE and MAOs by Quinolinone Derivatives
Table 3: Free Radical Scavenging Activity
|
|||||||||||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 34591-84-9 | |||||||||||||||||||||||||||||||||
| Product Name | 1-Ethyl-5-hydroxy-3,4-dihydroquinolin-2(1H)-one | |||||||||||||||||||||||||||||||||
| Molecular Formula | C11H13NO2 | |||||||||||||||||||||||||||||||||
| Molecular Weight | 191.23 g/mol | |||||||||||||||||||||||||||||||||
| IUPAC Name | 1-ethyl-5-hydroxy-3,4-dihydroquinolin-2-one | |||||||||||||||||||||||||||||||||
| Standard InChI | InChI=1S/C11H13NO2/c1-2-12-9-4-3-5-10(13)8(9)6-7-11(12)14/h3-5,13H,2,6-7H2,1H3 | |||||||||||||||||||||||||||||||||
| Standard InChIKey | RLMKVSQXWVJYEO-UHFFFAOYSA-N | |||||||||||||||||||||||||||||||||
| SMILES | CCN1C(=O)CCC2=C1C=CC=C2O | |||||||||||||||||||||||||||||||||
| Canonical SMILES | CCN1C(=O)CCC2=C1C=CC=C2O | |||||||||||||||||||||||||||||||||
| PubChem Compound | 13294670 | |||||||||||||||||||||||||||||||||
| Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume